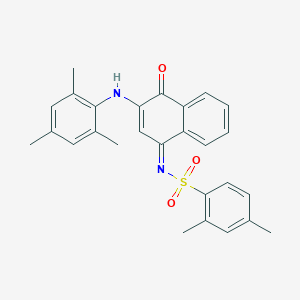
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide, also known as MNA, is a synthetic compound that has gained attention in the field of medicinal chemistry due to its potential therapeutic applications. MNA belongs to the class of azo dyes and has been investigated for its anti-inflammatory, anti-cancer, and anti-bacterial properties.
Mecanismo De Acción
The mechanism of action of N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide is not fully understood, but it is believed to act through multiple pathways. This compound has been shown to inhibit the activity of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in the inflammatory response. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. This compound has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes that are involved in tissue remodeling and repair. In vivo studies have shown that this compound reduces inflammation in animal models of rheumatoid arthritis and colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide in lab experiments is that it is a synthetic compound that can be easily synthesized in large quantities. This compound has also been shown to have low toxicity, making it a safe compound to use in animal studies. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy in specific disease models.
Direcciones Futuras
There are several future directions for research on N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of this compound as a potential therapeutic agent for the treatment of inflammatory bowel disease. Additionally, this compound could be investigated for its potential use in combination therapy with other anti-inflammatory or anti-cancer agents.
Métodos De Síntesis
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide can be synthesized by the condensation of 4-methylbenzenesulfonamide and 3-(mesitylamino) salicylaldehyde in the presence of a catalytic amount of glacial acetic acid. The reaction proceeds through the formation of an imine intermediate, which is then reduced to this compound using sodium borohydride as a reducing agent.
Aplicaciones Científicas De Investigación
N-(3-(mesitylamino)-4-oxo-1(4H)-naphthalenylidene)-2,4-dimethylbenzenesulfonamide has been extensively studied for its potential therapeutic applications in various fields of medicine. In recent years, this compound has gained attention as a potential anti-inflammatory agent due to its ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. This compound has also been investigated for its anti-cancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, this compound has been found to possess antibacterial activity against both gram-positive and gram-negative bacteria.
Propiedades
Fórmula molecular |
C27H26N2O3S |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
(NZ)-2,4-dimethyl-N-[4-oxo-3-(2,4,6-trimethylanilino)naphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C27H26N2O3S/c1-16-10-11-25(18(3)12-16)33(31,32)29-23-15-24(27(30)22-9-7-6-8-21(22)23)28-26-19(4)13-17(2)14-20(26)5/h6-15,28H,1-5H3/b29-23- |
Clave InChI |
KQPXUQWUUQRPEX-FAJYDZGRSA-N |
SMILES isomérico |
CC1=CC(=C(C=C1)S(=O)(=O)/N=C\2/C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
SMILES canónico |
CC1=CC(=C(C=C1)S(=O)(=O)N=C2C=C(C(=O)C3=CC=CC=C32)NC4=C(C=C(C=C4C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 2-(4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B284854.png)
![pentyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284855.png)
![isobutyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284856.png)
![butyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284858.png)
![cyclohexyl (4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetate](/img/structure/B284861.png)
![N-(2,6-diethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284863.png)
![5-(4-methoxyphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284865.png)
![5-(4-methoxyphenyl)-3-(1-naphthylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284867.png)
![N-(4-ethylphenyl)-2-(5-(4-methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B284868.png)
![5-(3,4-dimethylphenyl)-3-(2-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284870.png)
![5-(3,4-dimethylphenyl)-3-(2-fluorobenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284871.png)
![3-(2-chloro-6-fluorobenzyl)-5-(3,4-dimethylphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284872.png)
![3-(3-phenylpropyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284874.png)
![3-(2-fluorobenzyl)-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284876.png)
